molecular formula C5H3ClN2 B1610475 4-Chloro-1H-pyrrole-2-carbonitrile CAS No. 57097-45-7

4-Chloro-1H-pyrrole-2-carbonitrile

Cat. No. B1610475
CAS RN: 57097-45-7
M. Wt: 126.54 g/mol
InChI Key: DUZOBCCYLYWQGV-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrole-2-carbonitrile (4-Cl-1H-pyrrole-2-CN) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound that has been used in a variety of fields, such as organic synthesis, pharmacology, and biochemistry. This compound is of particular interest due to its unique properties and its ability to interact with a variety of biological molecules.

Scientific Research Applications

Synthetic Chemistry

  • Summary of the Application : 4-Chloro-1H-pyrrole-2-carbonitrile is used as a heterocyclic building block in synthetic chemistry . It’s useful in addition reactions and in heterocycle formation .
  • Methods of Application : While the specific methods of application can vary depending on the reaction, it’s generally used in the preparation of other compounds. For example, it’s used in the preparation of 4-iodopyrrole-2-carbonitrile .

Drug Discovery and Material Science

  • Summary of the Application : Pyrrole derivatives, such as 4-Chloro-1H-pyrrole-2-carbonitrile, have applications in various fields like drug discovery, material science, and catalysis . They exhibit a wide range of pharmacological actions with high therapeutic value .
  • Methods of Application : The methods of application in these fields involve the synthesis of pyrrole derivatives using modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .

Pesticide Synthesis

  • Summary of the Application : 4-Chloro-1H-pyrrole-2-carbonitrile is a key intermediate for the synthesis of chlorfenapyr, a commonly used pesticide with low toxicity .
  • Methods of Application : The title compound is synthesized and then used in the production of chlorfenapyr .
  • Results or Outcomes : The outcome of this application is the production of chlorfenapyr, a pesticide used in agriculture .

Anticancer Research

  • Summary of the Application : Some pyrrole derivatives, including potentially 4-Chloro-1H-pyrrole-2-carbonitrile, are being researched for their anticancer properties .
  • Methods of Application : The compound is synthesized and then tested in vitro for its anticancer properties .
  • Results or Outcomes : The specific results would depend on the exact research being conducted .

properties

IUPAC Name

4-chloro-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2/c6-4-1-5(2-7)8-3-4/h1,3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZOBCCYLYWQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483259
Record name 4-Chloro-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrrole-2-carbonitrile

CAS RN

57097-45-7
Record name 4-Chloro-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Lee, JG Ahn, CW Cho - Tetrahedron: Asymmetry, 2014 - Elsevier
The cinchona-based primary amine-catalyzed enantioselective aza-Michael reaction of α,β-unsaturated aldehydes with 4,5-dihalo-1H-pyrrole-2-carbonitriles as the N-centered …
Number of citations: 17 www.sciencedirect.com

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